![molecular formula C7H4F3N3O B15280604 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound known for its significant biological activities. This compound has been studied for its potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, Eg5 inhibitor, melanin-concentrating hormone receptor antagonist, and CRF1 receptor antagonist . Its unique structure makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through several routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene . Industrial production methods often employ continuous flow processes to achieve high yields and scalability .
Chemical Reactions Analysis
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and phosphorous oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophile-induced rearrangement of pyrrolooxadiazines can yield different regioisomers .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown potential as an inhibitor for various enzymes and receptors, making it a promising candidate for drug development . Additionally, its unique structure allows for the exploration of new therapeutic targets and pathways . In the industry, it is used in the synthesis of antiviral drugs, such as remdesivir .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with the enzyme’s function, impacting lipid metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazin-4-amines and pyrrolo[1,2-d][1,3,4]oxadiazines . These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyrrolo[2,1-f][1,2,4]triazin-4-amines are used as intermediates in the synthesis of antiviral drugs, while pyrrolo[1,2-d][1,3,4]oxadiazines are known for their rearrangement reactions . The unique trifluoromethyl group in this compound contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(14)4-2-1-3-13(4)12-6/h1-3H,(H,11,12,14) |
InChI Key |
VKMROMBWPNQKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
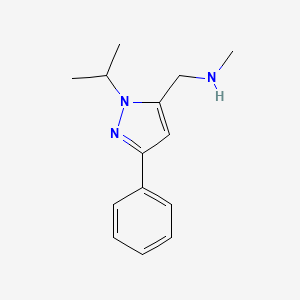
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
![2-(2-(4-(4-Chlorobenzoyl)piperidin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15280547.png)
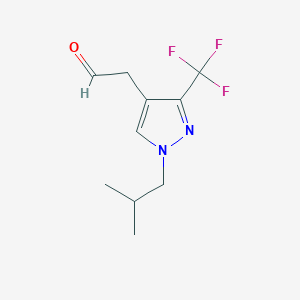
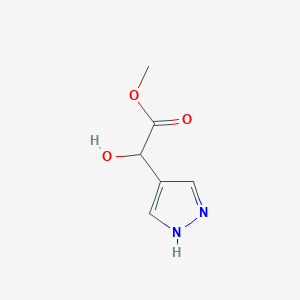
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
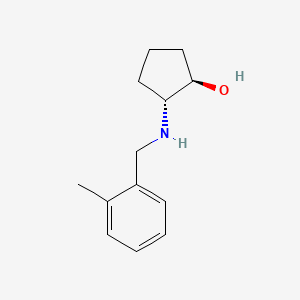
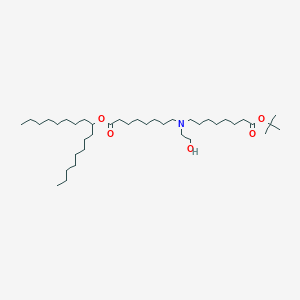
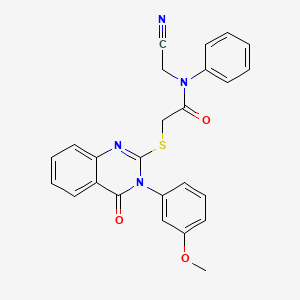
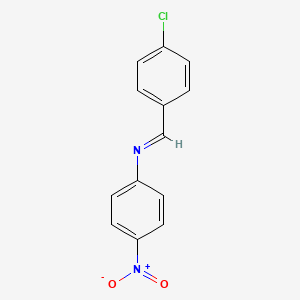
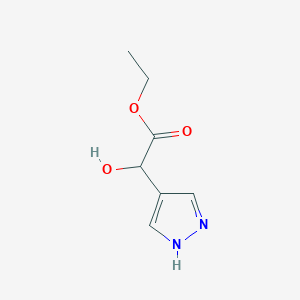
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
